Isomalathion chemical structure and properties
Isomalathion chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomalathion, a potent isomer of the widely used organophosphate insecticide malathion, presents a significant area of study due to its heightened toxicity and distinct chemical properties. This technical guide provides an in-depth analysis of isomalathion, focusing on its chemical structure, physicochemical properties, synthesis, analytical determination, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented for clear and effective comparison.
Chemical Structure and Identification
Isomalathion is the S-methyl isomer of malathion, formed through the thermal isomerization of the parent compound.[1] This structural rearrangement involves the migration of a methyl group from a methoxy to a thiolo sulfur atom, resulting in a significantly more potent acetylcholinesterase inhibitor.
The canonical SMILES representation of isomalathion is CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC.[2] Isomalathion possesses two chiral centers, one at the carbon atom in the succinate moiety and another at the phosphorus atom, leading to the existence of four stereoisomers.[3]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | diethyl 2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate[2] |
| CAS Number | 3344-12-5 |
| Molecular Formula | C₁₀H₁₉O₆PS₂[2] |
| Molecular Weight | 330.36 g/mol [2] |
Physicochemical Properties
A summary of the key physicochemical properties of isomalathion is presented in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and developing safe handling procedures.
| Property | Value | Reference |
| Density | 1.273 g/cm³ | [4] |
| Boiling Point | 413.6 °C at 760 mmHg | [4] |
| Flash Point | 61 °C (141.8 °F) | [5] |
| Water Solubility | 145 mg/L (for malathion, as a proxy) | [6] |
| logP | Not explicitly found for isomalathion; Malathion logP is 2.36-2.89 | [6] |
| Vapor Pressure | Not explicitly found for isomalathion; Malathion vapor pressure is 3.1 mPa at 20°C | [3] |
| pKa (Strongest Basic) | -6.8 (Predicted for Malathion) | |
| Storage Temperature | -20°C | [5] |
Synthesis and Formation
Isomalathion is primarily known as a toxic impurity in technical-grade malathion, formed during its synthesis or upon storage, particularly at elevated temperatures.[1][7] The isomerization of malathion to isomalathion is a critical consideration in the production and storage of malathion formulations.
General Synthesis via Thermal Isomerization
While not a typical synthetic target due to its toxicity, the formation of isomalathion from malathion can be described as follows:
Protocol:
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Starting Material: High-purity malathion.
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Condition: Heat the malathion sample in an inert atmosphere to prevent oxidative degradation. The rate of isomerization is temperature-dependent. Storage at temperatures above ambient, for instance, at 40°C, has been shown to increase the formation of isomalathion.[8]
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Monitoring: The progress of the isomerization can be monitored using analytical techniques such as HPLC or ³¹P-NMR to quantify the decreasing concentration of malathion and the increasing concentration of isomalathion.
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Purification: If isolation of isomalathion is required for research purposes, it can be separated from the remaining malathion and other byproducts using preparative chromatography.
Synthesis of Stereoisomers
The synthesis of individual isomalathion stereoisomers is a more complex process that has been accomplished for research purposes to investigate their differential biological activities.
Methodology Overview:
The synthesis of the four stereoisomers of isomalathion has been achieved through two primary pathways:
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S-methylation: This involves the resolution of des-methyl malathion thioacids using alkaloid salts, followed by S-methylation.[9]
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Reaction with Chiral Malate: This pathway utilizes the reaction of resolved alkaloid salts of O,S-dimethyl phosphorothioic acid with the triflate of (R)- or (S)-diethyl malate.[9]
The absolute configurations of the resulting stereoisomers can be determined by X-ray crystallographic analysis of the precursor alkaloid salts.[10]
Analytical Methods
Accurate and sensitive analytical methods are essential for the detection and quantification of isomalathion, particularly as an impurity in malathion products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of isomalathion.
Experimental Protocol (Adapted from Cheminova Analytical Method VAM 005-03):
-
Principle: Isomalathion is separated by reversed-phase HPLC and quantified by UV detection using an external standard.
-
Instrumentation:
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HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 - 1.5 mL/min.
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Column Temperature: 30 - 40 °C.
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Detection Wavelength: 215 nm.
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Standard Preparation: A stock solution of isomalathion reference standard is prepared in the mobile phase and serially diluted to create a calibration curve.
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Sample Preparation: The malathion sample is accurately weighed and dissolved in the mobile phase. The solution may require filtration before injection.
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Analysis: The prepared sample is injected into the HPLC system, and the peak area corresponding to isomalathion is compared against the calibration curve for quantification.
Gas Chromatography (GC)
GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is another effective method for isomalathion analysis.
³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR offers a direct and quantitative method for the determination of isomalathion in malathion formulations without the need for chromatographic separation.
Experimental Protocol:
-
Principle: The distinct phosphorus environments in malathion and isomalathion result in different chemical shifts in the ³¹P-NMR spectrum, allowing for their differentiation and quantification.
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Instrumentation: NMR spectrometer.
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Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
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Analysis: The ³¹P-NMR spectrum is acquired. The chemical shift for malathion is typically around 64 ppm, while isomalathion exhibits a signal around 57 ppm. The relative integrals of these peaks correspond to their molar ratio in the sample.
Toxicology and Mechanism of Action
Isomalathion is significantly more toxic than malathion.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.
Acetylcholinesterase Inhibition
Inhibition of AChE by isomalathion leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially lethal consequences.[8]
Signaling Pathway: Cholinergic Synapse
References
- 1. Isomalathion - Wikipedia [en.wikipedia.org]
- 2. Isomalathion | C10H19O6PS2 | CID 91529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Malathion (Ref: OMS 1) [sitem.herts.ac.uk]
- 4. cdn.who.int [cdn.who.int]
- 5. ISO-MALATHION CAS#: 3344-12-5 [m.chemicalbook.com]
- 6. Malathion Technical Fact Sheet [npic.orst.edu]
- 7. labelsds.com [labelsds.com]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, absolute configuration, and analysis of malathion, malaoxon, and isomalathion enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
